4-hydroxy-L-leucine

Descripción general

Descripción

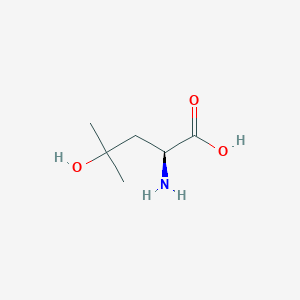

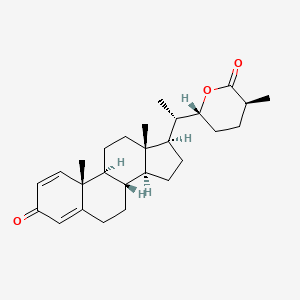

4-Hydroxy-L-leucine is a derivative of the amino acid leucine, characterized by the presence of a hydroxyl group at the fourth carbon positionIt is an enantiomer of 4-hydroxy-D-leucine and is classified as a non-proteinogenic amino acid .

Mecanismo De Acción

Target of Action

4-Hydroxy-L-Leucine is a derivative of the essential amino acid Leucine . It primarily targets the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.

Mode of Action

This compound interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, which is essential for muscle growth and repair. Additionally, it has been suggested that a novel enzyme, LxaN, hydroxylates L-proline to supply (2S,4R)-4-hydroxy-L-proline .

Biochemical Pathways

The catabolism of this compound is part of the branched-chain amino acids (BCAAs) catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA . These products then feed into the citric acid cycle, contributing to energy production within the cell.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Most of the collagen-derived this compound is catabolized to glycine via the this compound oxidase pathway . This process conserves dietary and endogenously synthesized proline and arginine .

Result of Action

The activation of the mTOR signaling pathway by this compound leads to an increase in protein synthesis . This results in enhanced muscle growth and repair. Additionally, this compound has been shown to have anti-catabolic properties, inhibiting muscle proteolysis and enhancing protein synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of citric acid has been found to inhibit the hydroxylation reaction . Furthermore, the effectiveness of this compound can be influenced by the nutritional status of the individual, with evidence suggesting that its anti-catabolic effects are more pronounced during periods of low nutrient availability .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-L-leucine plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes and proteins, including branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase. These interactions are crucial for the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites . Additionally, this compound can act as a substrate for hydroxylation reactions, further influencing metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including protein synthesis, cell signaling pathways, and gene expression. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is essential for protein synthesis and cell growth . This compound also affects cellular metabolism by promoting glucose uptake and mitochondrial biogenesis, thereby enhancing energy production . Furthermore, this compound has been shown to modulate gene expression, impacting cellular functions and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to the mTOR complex, leading to its activation and subsequent stimulation of protein synthesis . Additionally, this compound can inhibit or activate various enzymes involved in metabolic pathways, influencing the overall metabolic flux. These interactions result in changes in gene expression, further affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular functions, including enhanced protein synthesis and improved metabolic efficiency . These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it promotes protein synthesis and enhances muscle growth without significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and metabolic imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the branched-chain amino acid metabolism pathway. It interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase, leading to the production of acetyl-CoA and other metabolites . These interactions influence metabolic flux and contribute to the overall energy production and metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall impact on cellular functions and processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic reactions and energy production . The targeting signals and post-translational modifications of this compound direct it to these compartments, ensuring its proper function and activity within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-L-leucine can be achieved through several methods. One common approach involves the hydroxylation of L-leucine using specific enzymes or chemical reagents. For instance, bacterial dioxygenases have been identified to catalyze the hydroxylation of free L-amino acids, including L-leucine . Another method involves the use of multi-stage counter-current extraction to isolate 4-hydroxyisoleucine from fenugreek seeds, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For example, Escherichia coli strains can be engineered to enhance the production of L-isoleucine, which can then be hydroxylated to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include various hydroxylated derivatives and substituted amino acids, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

4-Hydroxy-L-leucine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It plays a role in studying protein structure and function, as well as in metabolic pathway analysis.

Comparación Con Compuestos Similares

4-Hydroxy-L-leucine can be compared with other hydroxylated amino acids, such as 4-hydroxyisoleucine and 4-hydroxythreonine. These compounds share similar structural features but differ in their biological activities and applications. For instance:

Propiedades

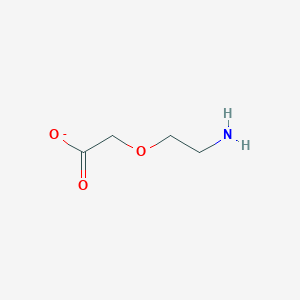

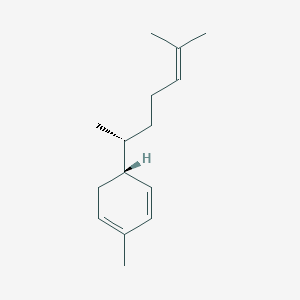

IUPAC Name |

(2S)-2-amino-4-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQSWOXTDTQJV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610641 | |

| Record name | 4-Hydroxy-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31654-66-7 | |

| Record name | 4-Hydroxy-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxy-L-leucine connected to food flavor?

A1: this compound is a precursor to sotolon, a compound known for its significant contribution to the aroma and flavor profile of various foods. [, , , ] Sotolon exhibits potent sensory characteristics, imparting meaty and spicy/nutty notes to food products. [, , , ] While the exact biosynthetic pathway of sotolon from this compound in food isn't fully elucidated in the provided research, it's noted that this conversion occurs spontaneously. [, , , ] This spontaneous transformation suggests a relatively low energy barrier for the reaction and highlights the potential significance of this compound in generating desirable flavor profiles during food processing and storage.

Q2: Are there other examples of furanones impacting food flavor besides sotolon?

A2: Yes, the research highlights several other furanones with substantial roles in food flavor. [, , , ] For instance, three related 4-hydroxy-3(2H)-furanones contribute significantly to the aroma of cooked foods, possessing remarkably low aroma threshold values. [, , , ] These compounds are primarily formed through Maillard reactions between sugars and amino acids during cooking. [, , , ] Additionally, emoxyfuranone, another 3-hydroxy-2(5H)-furanone like sotolon, contributes to meaty flavors in food. [, , , ] These examples demonstrate the diverse array of furanones contributing to the complex flavor profiles we perceive in various foods.

Q3: Does the research suggest any potential benefits of this compound beyond flavor enhancement?

A3: While the provided research primarily focuses on the role of this compound and related furanones in food flavor and aroma, it hints at broader potential benefits. Notably, some furanones found in food, particularly those derived from the Maillard reaction, have demonstrated antioxidant activity comparable to ascorbic acid (vitamin C). [, , , ] Additionally, certain furanones have exhibited anti-carcinogenic effects in animal studies involving known cancer-inducing compounds. [, , , ] Although the research doesn't directly investigate such properties for this compound or sotolon, their structural similarities to these bioactive furanones suggest potential avenues for future investigation into potential health benefits beyond their flavor contributions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)